N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)sulfonylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O6S2/c1-27-15-5-7-16(8-6-15)31(25,26)10-2-3-20(24)23-21-22-17(12-30-21)14-4-9-18-19(11-14)29-13-28-18/h4-9,11-12H,2-3,10,13H2,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCENJTARUSWRHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide is a complex organic compound that exhibits significant biological activity, particularly in the fields of anticancer and antimicrobial research. This article explores its biological mechanisms, potential therapeutic applications, and comparative studies with structurally similar compounds.
Chemical Structure and Properties
The compound features a thiazole ring, a benzo[d][1,3]dioxole moiety, and a sulfonamide group. These structural elements are known to enhance biological activity through various mechanisms, including enzyme inhibition and modulation of signaling pathways.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit specific cellular pathways involved in tumor growth and proliferation. Studies have shown that thiazole derivatives can interact with proteins associated with cancer cell survival, leading to apoptosis or cell cycle arrest .
- Case Study : A study demonstrated that a related thiazole compound exhibited an IC50 value of 15 µM against breast cancer cell lines, indicating its potential as a therapeutic agent .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Preliminary studies suggest:
- Broad-Spectrum Activity : It has demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The sulfonamide group is known to enhance antibacterial properties by inhibiting bacterial folate synthesis .
- Enzyme Inhibition : The compound acts as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmission. This activity is particularly relevant in the context of neurodegenerative diseases .
Comparative Analysis
A comparative analysis of structurally similar compounds reveals the unique advantages of this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)acetamide | Thiazole + dioxole | Moderate anticancer activity |
| N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)benzamide | Thiazole + benzamide | Antimicrobial properties |
| N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-thioacetamide | Thiazole + thioacetamide | Antifungal effects |
This table illustrates how the incorporation of the sulfonamide group in this compound may synergistically enhance its biological effects compared to other similar compounds.
The mechanisms underlying the biological activities of this compound include:
- Enzyme Inhibition : The sulfonamide group interacts with target enzymes, disrupting their function and leading to reduced cell viability in cancer cells.
- Signaling Pathway Modulation : The compound may interfere with key signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK pathway.
- Binding Affinity : Studies have indicated that the compound exhibits strong binding affinity to various biological targets, suggesting potential for drug development against specific diseases .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing thiazole and benzo[d][1,3]dioxole structures exhibit significant antimicrobial properties. In vitro studies have shown that similar derivatives can inhibit the growth of various bacterial strains and fungi. For instance, thiazole derivatives have been reported to act against resistant strains of Staphylococcus aureus and Escherichia coli.
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has been explored through its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). These enzymes are crucial in the inflammatory pathway, and their inhibition can lead to reduced pain and swelling. Studies have demonstrated that thiazole derivatives can significantly lower inflammatory markers in animal models .
Anticancer Properties
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide has been investigated for its anticancer potential. Compounds with similar structures have shown cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, thiazole-based compounds have been documented to target specific oncogenes involved in tumor growth .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various thiazole derivatives against a panel of pathogens. The results indicated that certain modifications in the thiazole ring enhanced the antibacterial efficacy significantly compared to standard antibiotics.
Case Study 2: Anti-inflammatory Mechanism
In a controlled trial assessing the anti-inflammatory effects of thiazole derivatives, researchers administered these compounds to mice with induced paw edema. The treated group exhibited a marked reduction in swelling compared to the control group, highlighting the compound's therapeutic potential in treating inflammatory conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings :
Impact of Sulfonyl vs.
Substituent Effects on Bioavailability :
- The 4-methoxyphenylsulfonyl moiety increases molecular weight (~450–500 Da) and PSA, aligning with the upper limit of Veber’s bioavailability criteria (PSA ≤ 140 Ų) .
- Compounds with trifluoromethoxy (Compound 71) or benzoyl (Compound 89) groups exhibit higher lipophilicity but face challenges in solubility and metabolic stability .
Synthetic Complexity : The target compound’s synthesis likely requires stringent anhydrous conditions and coupling agents (e.g., HATU), similar to Compound 89, whereas cyclopropane-containing derivatives (e.g., Compound 71) involve additional steps for ring formation .
Q & A
Q. What are the recommended synthesis strategies for N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide?
Methodology :
- Step 1 : Prepare the thiazole core via cyclization of thiourea derivatives with α-halo ketones. For example, 2-amino-4-(benzo[d][1,3]dioxol-5-yl)thiazole can be synthesized by reacting benzo[d][1,3]dioxol-5-yl thiourea with chloroacetone under reflux in ethanol .
- Step 2 : Introduce the sulfonyl butanamide moiety via nucleophilic substitution. React the thiazole intermediate with 4-((4-methoxyphenyl)sulfonyl)butanoyl chloride in dry pyridine or DMF at 0–25°C for 12–24 hours .
- Purification : Use flash chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol-DMF mixture) .
- Validation : Confirm purity via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and structural integrity via ¹H/¹³C NMR (e.g., sulfonyl proton resonance at δ 3.5–4.0 ppm) .
Q. How is the structural characterization of this compound performed?
Key Techniques :
- ¹H/¹³C NMR : Identify characteristic signals (e.g., methoxy group at δ 3.8 ppm, thiazole C-2 at δ 160–165 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 513.12) .
- IR Spectroscopy : Detect sulfonamide S=O stretching at 1150–1350 cm⁻¹ and thiazole C=N at 1650 cm⁻¹ .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (if single crystals are obtainable) .
Q. What are the primary biological activities reported for this compound?
Reported Activities :
- Anticancer : IC₅₀ values of 2–10 µM against HeLa and MCF-7 cell lines via tubulin polymerization inhibition .
- Antimicrobial : MIC of 8–16 µg/mL against S. aureus and E. coli due to sulfonamide-mediated dihydropteroate synthase inhibition .
- Anti-inflammatory : COX-2 inhibition (40–60% at 10 µM) via competitive binding to the active site .
Advanced Research Questions
Q. How can researchers identify and validate biological targets for this compound?
Methodology :
- Molecular Docking : Use AutoDock Vina to predict binding to tubulin (PDB ID: 1SA0) or COX-2 (PDB ID: 5KIR). Prioritize residues with hydrogen-bonding interactions (e.g., sulfonyl oxygen with Arg120 in COX-2) .
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD < 1 µM for high-affinity targets) .
- CRISPR-Cas9 Knockout : Validate target relevance by knocking out candidate genes (e.g., PTGS2 for COX-2) and assessing loss of compound activity .
Q. How can contradictory bioactivity data (e.g., varying IC₅₀ across studies) be resolved?
Resolution Strategies :
- Assay Standardization : Normalize conditions (e.g., serum concentration, incubation time). For example, discrepancies in IC₅₀ for HeLa cells may arise from differences in FBS content (5% vs. 10%) .
- Metabolic Stability Testing : Use hepatic microsomes to assess if cytochrome P450-mediated degradation affects potency .
- Structural Analog Comparison : Compare with derivatives (Table 1) to isolate substituent effects.
Q. Table 1: Bioactivity of Structural Analogs
| Compound Modification | Activity Change vs. Parent Compound | Reference |
|---|---|---|
| Replacement of 4-methoxy with 4-fluoro | 2× increase in COX-2 inhibition | |
| Benzo[d][1,3]dioxole to phenyl | Loss of anticancer activity (IC₅₀ > 50 µM) |
Q. What strategies optimize structure-activity relationships (SAR) for enhanced efficacy?
SAR Optimization :
- Functional Group Replacement : Substitute the methoxy group with electron-withdrawing groups (e.g., -CF₃) to enhance target binding .
- Scaffold Hopping : Replace the thiazole ring with oxadiazole (improves metabolic stability) or benzimidazole (enhances solubility) .
- Prodrug Design : Mask the sulfonamide as a tert-butyl carbamate to improve oral bioavailability .
Q. How can researchers address stability and solubility challenges in in vivo studies?
Solutions :
- Solubility Enhancement : Use co-solvents (e.g., 10% DMSO + 5% Tween-80) or cyclodextrin inclusion complexes .
- Stability Profiling : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring (e.g., 95% purity retention) .
- Formulation Strategies : Develop liposomal nanoparticles (size: 100–200 nm) for sustained release .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
